KLF11 Human Pre-designed siRNA Set A
Description
The compound L-Argininamide, L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl- is a linear peptide composed of 11 amino acid residues, beginning with L-argininamide (a derivative of L-arginine with an amide group) and terminating with L-valine. Key structural features include:
- Hydrophobic and aromatic residues: Phenylalanyl (Phe), tryptophyl (Trp), and valyl (Val) residues may facilitate hydrophobic interactions or structural stability.
- Functional diversity: Glutaminyl (Gln) and asparaginyl (Asn) residues provide hydrogen-bonding capabilities, while the N-terminal argininamide moiety may influence ligand-binding specificity.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROSQHTQDVQTI-JDJCIBPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112N26O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1529.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Argininamide, L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl, hereafter referred to as LF 11, is a complex peptide composed of multiple amino acids. Its unique sequence suggests significant potential in various biological processes due to the diverse properties of its constituent amino acids.
Chemical Structure and Properties
LF 11 is characterized by its amide group and a sequence that includes essential amino acids such as L-arginine, L-phenylalanine, L-glutamine, and L-tryptophan. The chemical behavior of LF 11 is influenced by these amino acids' functional groups, which can lead to various biochemical interactions.
Molecular Formula
The molecular formula of LF 11 is .
Antimicrobial Activity
LF 11 exhibits significant antimicrobial properties. It disrupts bacterial cell membranes, leading to cell lysis, and binds to lipopolysaccharides (LPS) on the surface of Gram-negative bacteria, neutralizing their endotoxin activity. This mechanism of action makes it a candidate for therapeutic applications in treating infections caused by resistant bacteria .
Immune Modulation
The peptide can modulate immune responses by interacting with immune cells and influencing cytokine production. This activity suggests potential applications in immunotherapy and inflammatory conditions .
Synthesis
LF 11 is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create the peptide chain. The synthesis involves several steps:
- Attachment of the first amino acid to a solid resin.
- Deprotection of the amino acid’s reactive group.
- Coupling of the next amino acid in the sequence.
- Repetition until the peptide is complete.
- Purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Comparison with Similar Compounds
LF 11 shares structural similarities with other peptides derived from lactoferrin, such as lactoferricin and lactoferrampin. Here’s a comparison:
| Compound Name | Key Characteristics |
|---|---|
| Lactoferricin | Parent peptide; exhibits antimicrobial properties. |
| Lauryl-LF 11 | An N-terminally acylated analog with enhanced activity. |
| Lactoferrampin | Another derivative with distinct antimicrobial activity. |
LF 11's unique sequence confers distinct biochemical properties compared to these compounds, particularly in its ability to promote protein refolding and binding interactions .
Case Studies and Research Findings
Recent studies have explored LF 11's biological activities:
- Antimicrobial Efficacy : A study demonstrated that LF 11 effectively reduced bacterial viability in vitro against various pathogens, suggesting its potential as a therapeutic agent .
- Immune Response Modulation : Research indicated that LF 11 could enhance cytokine production in immune cells, which may be beneficial in developing immune therapies .
- Safety Profile : Preliminary toxicity assessments have shown that LF 11 exhibits low cytotoxicity in mammalian cell lines, indicating its safety for potential therapeutic use .
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
- L-Argininamide has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes and neutralizing endotoxins, making it a candidate for therapeutic applications against infections.
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Immune Modulation :
- The compound can influence cytokine production and modulate immune responses by interacting with immune cells. Studies have shown that it enhances the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, indicating its potential role in boosting immune responses during infections.
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Protein Refolding :
- L-Argininamide has been noted to promote protein refolding, which is crucial in various biochemical applications, including enzyme stabilization and therapeutic protein production. This property can be particularly beneficial in biotechnological processes where proper protein folding is essential for activity.
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Neuroprotective Effects :
- Preliminary research suggests that peptides containing L-arginine may provide neuroprotective benefits. In neuronal cell cultures, treatment with L-Argininamide reduced apoptosis under oxidative stress conditions, indicating a protective effect against neurodegenerative diseases.
Case Studies
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Antimicrobial Efficacy Study :
- A study conducted on the antimicrobial properties of L-Argininamide demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings indicated that concentrations as low as 10 µg/mL could significantly inhibit bacterial growth.
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Immune Response Modulation :
- In vitro tests showed that L-Argininamide could enhance cytokine production in macrophages upon stimulation with lipopolysaccharides, suggesting its potential role in enhancing immune responses during infections.
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Neuroprotective Potential :
- Research involving neuronal cell cultures indicated that treatment with L-Argininamide reduced apoptosis under oxidative stress conditions, suggesting a protective effect against neurodegeneration.
Comparison with Similar Compounds
Research Findings and Implications
- Protein Refolding: The target peptide’s argininamide terminus and multiple Arg/Lys residues could synergistically enhance refolding efficiency beyond monomeric ArgAd .
- Therapeutic Potential: Its sequence shares motifs with cell-penetrating peptides (e.g., polyarginine), suggesting applications in drug delivery .
- Limitations : The peptide’s size (~1.5–2 kDa) may limit bioavailability, necessitating formulation optimization.
Preparation Methods
Foundation of SPPS for Complex Peptides
Solid-phase peptide synthesis (SPPS) remains the gold standard for synthesizing peptides up to 80 amino acids in length. The target undecapeptide is anchored via its C-terminal valine residue to a resin, typically 2-chlorotrityl chloride (CTC) or Wang resin, which facilitates iterative coupling and deprotection cycles. Fmoc (fluorenylmethyloxycarbonyl) chemistry is preferred over Boc (tert-butyloxycarbonyl) due to its compatibility with acid-labile side-chain protections and milder cleavage conditions.
Key steps include:
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Resin swelling : DCM/DMF (1:1) for 30 minutes to maximize accessibility.
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Fmoc deprotection : 20% piperidine in DMF (2 × 5 minutes) to liberate the α-amino group.
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Coupling : HBTU/HOBt/DIEA activation with a 4-fold molar excess of Fmoc-amino acids for 45–60 minutes.
Challenges specific to this sequence include the presence of four arginine residues , which increase hydrophilicity and risk of on-resin aggregation. To mitigate this, Lipohilic Prodrug Charge Masking (LPCM) strategies, such as temporary guanidine protection with alkoxycarbonyl groups (e.g., hexyloxycarbonyl), enhance resin compatibility.
Arginine Side-Chain Modifications
The guanidine group of arginine necessitates specialized protection to prevent side reactions. Studies demonstrate that bis(hexyloxycarbonyl)arginine derivatives improve solubility during SPPS while enabling post-synthesis deprotection via serum esterases. Synthesis of these building blocks involves guanidinylation of Fmoc-ornithine using chloroformates (e.g., butyl chloroformate) under optimized NaOH/ACN conditions, achieving yields >75%.
Solution-Phase Fragment Condensation
Historical Context and Modern Adaptations
Early peptide syntheses, such as the 1961 preparation of a heptapeptide fragment of ACTH, relied on solution-phase methods. For the target undecapeptide, this approach involves synthesizing shorter fragments (e.g., 3–5 residues) followed by condensation.
A notable example from patent literature describes coupling L-methionyl-L-asparaginyl-di-O-t-butyl-L-threoninate with a pentapeptide fragment using N-hydroxysuccinimide (NHS) esters, achieving 62% yield for tripeptide intermediates. However, this method faces scalability issues due to:
Active Ester Strategies
Active esters like 2,4,5-trichlorophenyl (TCP) or pentafluorophenyl (PFP) enhance coupling efficiency. For instance, N-(3-methyl-1-butyn-3-oxycarbonyl)-L-tryptophan TCP ester was used to synthesize tetrapeptides with >90% purity.
Chemo-Enzymatic and Hybrid Approaches
Enzymatic Ligation for Long Sequences
Chemo-enzymatic peptide synthesis (CEPS) combines SPPS fragments using ligases like subtiligase. Bachem reports CEPS enables peptides >150 residues by joining SPPS-derived segments at specific ligation sites (e.g., lysine or arginine). For the undecapeptide, this could involve:
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SPPS of two fragments: L-Arg-L-Asn-L-Ile-L-Arg-L-Lys-L-Val (C-terminal) and L-Phe-L-Gln-L-Trp-L-Gln-L-Arg (N-terminal).
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Enzymatic ligation using trypsin-like proteases to join at arginine residues.
Native Chemical Ligation (NCL)
NCL requires a cysteine residue at the ligation site, absent in the target peptide. However, desulfurization post-ligation allows conversion of non-cysteine residues (e.g., thiol-modified lysine) to alanine, expanding applicability.
Comparative Analysis of Synthesis Methods
Purification and Characterization
Q & A
Q. What are the recommended synthesis methodologies for complex peptides like L-Argininamide-containing sequences?
Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing multi-residue peptides. SPPS involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. For example, L-Glutaminyl-L-asparaginyl-L-valyl-L-valyl-L-threonyl-L-tyrosine was synthesized using SPPS with optimized coupling agents like HBTU/HOBt to minimize racemization . Critical steps include side-chain protection (e.g., trityl for glutamine) and post-synthesis HPLC purification (≥95% purity) to ensure structural fidelity .
Q. How can researchers verify the structural integrity of this peptide?
- Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or ESI-MS confirms molecular weight (e.g., C77H109N21O19S with MW 1664.88 g/mol in related peptides) .
- Circular Dichroism (CD): Detects secondary structures (e.g., α-helix/β-sheet) in aqueous buffers.
- NMR Spectroscopy: Resolves sequence-specific chemical shifts, as seen in DNA aptamer-L-Argininamide binding studies .
Advanced Research Questions
Q. What experimental designs are optimal for studying peptide-DNA aptamer interactions involving L-Argininamide?
L-Argininamide exhibits higher binding affinity (10–20×) to DNA aptamers than L-arginine due to reduced electrostatic repulsion from its neutral amide group . Key methods include:
- Fluorescence Resonance Energy Transfer (FRET): Monitor conformational changes in aptamers labeled with dyes like SYBR Green (SG) or Oregon Green (OG) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .
- NMR Titration: Map binding pockets (e.g., guanine-rich regions in aptamers) . Example: A study showed that L-Argininamide binding induces aptamer compaction via Watson-Crick and mismatch base pairing .
Q. How can molecular dynamics (MD) simulations improve understanding of peptide-aptamer binding mechanisms?
MD simulations (e.g., AMBER or GROMACS) model induced-fit binding processes. For L-Argininamide, simulations revealed:
- Hydrogen Bonding: Between the peptide’s amide group and aptamer’s phosphate backbone.
- Stacking Interactions: Tryptophan residues in the peptide stabilize guanine bases .
- Flexibility: Unbound aptamers show higher conformational entropy, while binding reduces flexibility by 30% .
Q. What strategies resolve contradictions in binding affinity data across studies?
Discrepancies may arise from buffer conditions (e.g., ionic strength) or dye interference. For example:
- SG Dye Artifacts: SG stabilizes aptamer structures, masking L-Argininamide-induced conformational changes. Switching to OG resolved this, revealing a 0.28 mM detection limit for L-Argininamide .
- Buffer Optimization: Use Tris-HCl (pH 7.4) with 100 mM NaCl to mimic physiological conditions .
Q. What functional assays are suitable for evaluating this peptide’s bioactivity?
- Wound Healing Models: Entrap peptides in protein microspheres and apply to cellulosic gauzes; measure fibroblast migration rates .
- Enzymatic Stability Assays: Incubate with proteases (e.g., trypsin) and analyze degradation via LC-MS .
- Cellular Uptake Studies: Fluorescently label peptides (e.g., FITC) and quantify internalization in HEK293 cells .
Data Contradictions and Validation
Q. Why do some studies report weak fluorescence signals in aptamer-peptide systems?
Fluorescent dyes like SG may fail to detect binding-induced structural changes. In one study, replacing SG with OG enabled ratio-metric detection (F560/F521), showing a linear response to L-Argininamide concentrations (0.4–6 mM) .
Methodological Recommendations
Q. How to optimize peptide stability during storage?
- Lyophilize peptides and store at −80°C under argon.
- Reconstitute in DMSO (≤10%) or PBS with 0.01% sodium azide to prevent aggregation .
Q. What analytical techniques differentiate this peptide from structurally similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
